molecular formula C10H7ClO2 B15060661 1-(5-Chloro-2-benzofuran-1-yl)ethanone

1-(5-Chloro-2-benzofuran-1-yl)ethanone

Cat. No.: B15060661
M. Wt: 194.61 g/mol
InChI Key: FOEUCVJPSDKYJN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-chloro-2-benzofuranyl)- typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for benzofuran derivatives, including Ethanone, 1-(5-chloro-2-benzofuranyl)-, often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve yield .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-chloro-2-benzofuranyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-(5-chloro-2-benzofuranyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-chloro-2-benzofuranyl)- involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of cellular processes. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(5-chloro-2-benzofuranyl)- is unique due to its specific chlorine substituent, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance the compound’s antimicrobial and anticancer properties compared to its unsubstituted or differently substituted analogs .

Properties

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

1-(5-chloro-2-benzofuran-1-yl)ethanone

InChI

InChI=1S/C10H7ClO2/c1-6(12)10-9-3-2-8(11)4-7(9)5-13-10/h2-5H,1H3

InChI Key

FOEUCVJPSDKYJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC(=CC2=CO1)Cl

Origin of Product

United States

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